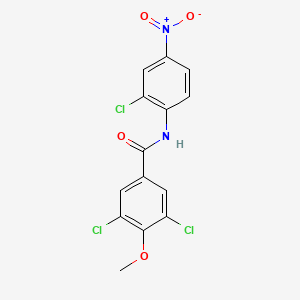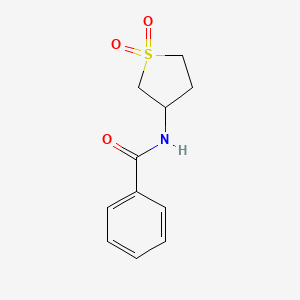
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide
説明
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide, also known as GW 9662, is a synthetic compound that has been widely used in scientific research. It is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, which means it can block the activity of this receptor. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. Therefore, GW 9662 has been extensively studied for its potential therapeutic applications in various diseases, such as diabetes, obesity, cancer, and neurodegenerative disorders.
作用機序
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 acts as a competitive antagonist of PPARγ, which means it can bind to the receptor and prevent its activation by natural ligands or synthetic agonists. The binding of this compound 9662 to PPARγ induces a conformational change that blocks the recruitment of coactivators and the formation of a transcriptional complex. Therefore, this compound 9662 can inhibit the expression of PPARγ target genes and modulate various physiological processes.
Biochemical and physiological effects:
The inhibition of PPARγ by this compound 9662 can have diverse biochemical and physiological effects, depending on the tissue and cell type. For instance, this compound 9662 has been shown to reduce adipocyte differentiation and lipid accumulation in vitro and in vivo, which suggests its potential use in the treatment of obesity and related disorders. Moreover, this compound 9662 has been shown to inhibit the growth and proliferation of cancer cells by blocking the PPARγ-dependent signaling pathways. Additionally, this compound 9662 has been shown to modulate the immune response and reduce inflammation in various animal models of inflammatory diseases.
実験室実験の利点と制限
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has several advantages for lab experiments, such as its high specificity and potency as a PPARγ antagonist, its stability and solubility in various media, and its availability from commercial sources. However, this compound 9662 also has some limitations, such as its potential off-target effects on other nuclear receptors or enzymes, its potential toxicity and side effects at high concentrations, and its limited bioavailability and pharmacokinetic properties in vivo.
将来の方向性
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has opened new avenues for research in the field of PPARγ biology and therapeutic applications. Some of the future directions for this compound 9662 research include:
- Investigating the role of PPARγ in different tissues and organs, and identifying its target genes and pathways in various physiological and pathological conditions.
- Developing new PPARγ antagonists with improved potency, selectivity, and pharmacokinetic properties, and testing their efficacy and safety in preclinical and clinical studies.
- Exploring the potential use of PPARγ antagonists in combination with other drugs or therapies for the treatment of complex diseases, such as cancer, diabetes, and neurodegenerative disorders.
- Developing new screening assays and biomarkers for the identification and validation of PPARγ antagonists and their therapeutic targets.
- Investigating the potential use of PPARγ antagonists as research tools in other fields, such as stem cell biology, epigenetics, and drug discovery.
科学的研究の応用
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has been widely used as a tool compound in scientific research to investigate the function and mechanism of PPARγ. It has been shown to inhibit the transcriptional activity of PPARγ and prevent its binding to DNA. Therefore, this compound 9662 can be used to study the downstream effects of PPARγ signaling and identify its target genes and pathways. Moreover, this compound 9662 has been used to validate the specificity of PPARγ agonists and antagonists in various cellular and animal models.
特性
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c1-23-13-10(16)4-7(5-11(13)17)14(20)18-12-3-2-8(19(21)22)6-9(12)15/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZFCEZNXUEEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3930527.png)
![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N,2-dimethyl-N-(2-methylprop-2-en-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3930534.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)

![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930571.png)
![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930584.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3930599.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3930605.png)
![4-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-4-oxobutanoic acid](/img/structure/B3930610.png)